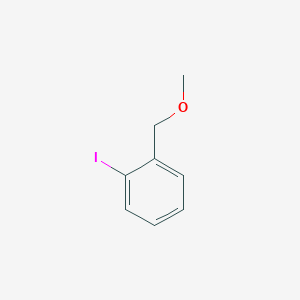

1-Iodo-2-(methoxymethyl)benzene

Descripción

1-Iodo-2-(methoxymethyl)benzene (CAS 90003-91-1) is an ortho-substituted iodoarene with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. Its structure features an iodine atom at the 1-position and a methoxymethyl (-CH₂OCH₃) group at the 2-position of the benzene ring . The compound is a liquid at room temperature and is typically stored under inert conditions due to its light sensitivity. Its synthesis often involves decarboxylative iodination of 2-(methoxymethoxy)benzoic acid, yielding a 45% isolated product under optimized conditions .

Key spectroscopic identifiers include:

- 1H NMR (CDCl₃): Peaks corresponding to the methoxymethyl group (δ ~3.3–4.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm) .

- InChI Key: UNLSSSIQXFBAQU-UHFFFAOYSA-N .

Safety protocols highlight hazards such as skin/eye irritation (H315, H319) and respiratory discomfort (H335), necessitating precautions like ventilation and protective equipment .

Propiedades

Número CAS |

180165-34-8 |

|---|---|

Fórmula molecular |

C8H9IO |

Peso molecular |

248.06 g/mol |

Nombre IUPAC |

1-iodo-2-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H9IO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

Clave InChI |

UNLSSSIQXFBAQU-UHFFFAOYSA-N |

SMILES |

COCC1=CC=CC=C1I |

SMILES canónico |

COCC1=CC=CC=C1I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Donating Groups: Methoxymethyl (-CH₂OCH₃) and methyl (-CH₃) groups enhance ring electron density, facilitating electrophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura).

- Electron-Withdrawing Groups : Substituents like -Cl and -CF₃ reduce electron density, making the ring less reactive toward electrophiles but more susceptible to nucleophilic aromatic substitution under forcing conditions .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Palladium-Catalyzed Couplings

Key Observations :

- Steric Effects : this compound exhibits moderate steric hindrance due to the methoxymethyl group, leading to slightly lower yields in sterically demanding reactions compared to 1-Iodo-2-methylbenzene .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce oxidative addition efficiency in cross-coupling, necessitating higher catalyst loadings .

Table 3: Stability and Hazard Comparison

Key Observations :

- Light Sensitivity : Iodoarenes generally degrade under UV light, but solid derivatives (e.g., nitro-substituted compounds) exhibit greater stability .

- Toxicity : Chloro-iodo derivatives (e.g., 1-Chloro-2-iodobenzene) pose higher acute toxicity risks (H301, H311) compared to methoxymethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.